![molecular formula C21H31NO3 B2569193 (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one CAS No. 476355-25-6](/img/structure/B2569193.png)
(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one
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Overview
Description
“(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one” is a type of compound known as a chalcone. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological properties such as anti-tumor, antifungal, antiviral, anti-inflammatory, anticancer, antibacterial, antidiabetic, antioxidant, and antihypertensive activities .
Synthesis Analysis
Chalcones are usually synthesized via the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The structures of the synthesized chalcones are typically characterized and confirmed using FT-IR, NMR spectroscopic, and GC–MS spectrometric techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can vary widely depending on their substitution patterns. For example, the melting point of a similar compound, “(E)-1-(4′-chlorophenyl)-3-(4-diphenylamino)phenyl)prop-2-en-1-one”, was determined to be 137–139 °C .Scientific Research Applications
Laser Dye Applications
The photophysical properties of similar compounds have been studied for their potential as laser dyes . The compound could be investigated under different solvents, concentrations, and pump power excitations to determine its suitability as a laser medium, particularly for dye lasers where tunability and high lasing efficiency are desired.
Mechanical Property Analysis
Prop-2-en-1-one based compounds have been studied for their mechanical properties using molecular mechanics simulations . This compound could be analyzed similarly to predict its elastic constants, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio, which are relevant for materials science and engineering applications.
Superexciplex Formation
The compound’s ability to form superexciplexes, a combination of two excited molecules and a solvent, could be explored . This property is significant for understanding the photophysical behavior of materials and could lead to the development of new photonic devices with enhanced performance.
Mechanism of Action
The exact mechanism of action can vary depending on the specific structure of the chalcone and its functional groups. Some chalcones have been found to inhibit key enzymes involved in inflammation and cancer, while others might interact with microbial proteins to exert antimicrobial effects .
The pharmacokinetics of chalcones can also vary widely depending on their structure. Factors such as solubility, stability, and the presence of certain functional groups can influence how well a chalcone is absorbed, distributed, metabolized, and excreted from the body .
The action of chalcones can be influenced by various environmental factors. For example, the pH of the environment can affect the stability and solubility of the chalcone, which in turn can influence its bioavailability and efficacy .
properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-(4-octoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-16-25-20-11-8-19(9-12-20)10-13-21(23)22-14-17-24-18-15-22/h8-13H,2-7,14-18H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBFQDSAEXHZLT-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one |
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